molecular formula C11H11N3O2 B3010300 9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 306321-48-2

9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B3010300
CAS RN: 306321-48-2
M. Wt: 217.228
InChI Key: DSDPNAASNKSGJJ-UHFFFAOYSA-N
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Description

9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPP is a pyrido[1,2-a]pyrimidine derivative that has shown promising results in various studies related to cancer therapy and other diseases.

Mechanism of Action

The mechanism of action of 9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the Akt/mTOR pathway, which is known to play a crucial role in cancer cell survival. This compound also inhibits the JAK/STAT pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In addition, this compound has been shown to induce cell cycle arrest at the G0/G1 phase by inhibiting the expression of cyclin D1 and CDK4.

Advantages and Limitations for Lab Experiments

The advantages of using 9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde in lab experiments include its high potency and specificity towards cancer cells. This compound has been shown to have low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, the limitations of using this compound in lab experiments include its low solubility in water and its instability in biological fluids.

Future Directions

There are several future directions for research on 9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde. One direction is to study the potential of this compound as a combination therapy with other anti-cancer agents. Another direction is to investigate the potential of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to optimize the synthesis method of this compound and to improve its solubility and stability in biological fluids.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential as a therapeutic agent in various scientific research studies. The synthesis method of this compound involves the condensation of 2-amino-3-cyano-4-methylpyridine with 2-methylamino-4H-pyrido[1,2-a]pyrimidin-4-one. This compound has been studied extensively for its potential as an anti-cancer agent and has shown promising results in inducing apoptosis and cell cycle arrest in cancer cells. This compound has also shown potential in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Further research is needed to optimize the synthesis method of this compound and to investigate its potential as a combination therapy with other anti-cancer agents.

Synthesis Methods

The synthesis of 9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves the condensation of 2-amino-3-cyano-4-methylpyridine with 2-methylamino-4H-pyrido[1,2-a]pyrimidin-4-one in the presence of acetic anhydride. The product obtained is then treated with hydrochloric acid to yield this compound.

Scientific Research Applications

9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has been studied extensively for its potential as an anti-cancer agent. Studies have shown that this compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the growth of drug-resistant cancer cells. In addition to cancer therapy, this compound has shown potential in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

9-methyl-2-(methylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-4-3-5-14-10(7)13-9(12-2)8(6-15)11(14)16/h3-6,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDPNAASNKSGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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